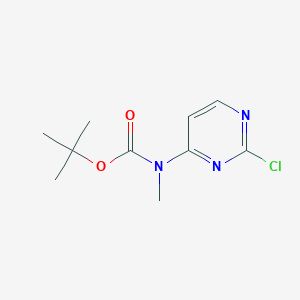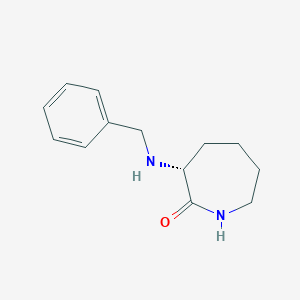![molecular formula C9H11FN2O5 B3174976 5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione CAS No. 955-24-8](/img/structure/B3174976.png)
5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione
Vue d'ensemble
Description
5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione belongs to the class of organic compounds known as pyrimidine 2’-deoxyribonucleosides .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine base attached to a ribosyl or deoxyribosyl moiety . It also contains a fluorine atom, which can significantly influence the compound’s properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a fluorine atom could influence its reactivity and stability .
Applications De Recherche Scientifique
Molecular Structure and Properties
Tegafur's molecular structure and properties have been extensively analyzed. Prasad, Sinha, and Kumar (2010) conducted a study on the theoretical Raman and IR spectra of tegafur and compared its molecular electrostatic potential surfaces, polarizability, and hyperpolarizability with 5-fluoro-uracil (5-FU) using density functional theory. Their research showed that tegafur has a better selectivity over 5-FU due to its unique molecular structure, providing insight into its effectiveness as a prodrug (Prasad, Sinha, & Kumar, 2010).
Synthesis and Crystal Structure
The synthesis and crystal structure of related compounds have been explored to understand the structural basis of their potential therapeutic applications. Li, Xiao, and Yang (2014) synthesized a compound with a structure similar to tegafur and characterized it through NMR spectra and X-ray single-crystal diffraction. Their work contributes to the development of potential drugs for anti-tumor and anti-viral applications, indicating the structural versatility and potential of tegafur derivatives (Li, Xiao, & Yang, 2014).
Novel Synthetic Methods
Novel synthetic methods for tegafur and its derivatives have been developed to improve their therapeutic potential and application range. Gazivoda Kraljević et al. (2011) explored the methoxymethyl (MOM) group nitrogen protection of pyrimidines bearing C-6 acyclic side-chains. This study contributes to the development of tracer molecules for non-invasive imaging of gene expression, showcasing the compound's versatility beyond its conventional use in chemotherapy (Gazivoda Kraljević et al., 2011).
Biological Activity and Antitumor Agents
The biological activity and potential as antitumor agents of tegafur derivatives have been a significant focus of research. Stokes et al. (2002) investigated the hydroxyl derivatives of Ftorafur (FT), a related compound, highlighting its significant antitumor activity with less toxicity compared to 5-FU. These derivatives are metabolized in animals and humans, suggesting a similar spectrum of chemotherapeutic activity with reduced side effects (Stokes et al., 2002).
Orientations Futures
Propriétés
IUPAC Name |
5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKNJVUHOIMIIZ-FSDSQADBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858958 | |
| Record name | 1-(2-Deoxy-beta-D-threo-pentofuranosyl)-5-fluoro-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
955-24-8 | |
| Record name | 1-(2-Deoxy-beta-D-threo-pentofuranosyl)-5-fluoro-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



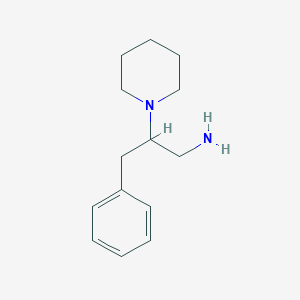
![1-[2-(1H-Benzimidazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B3174908.png)
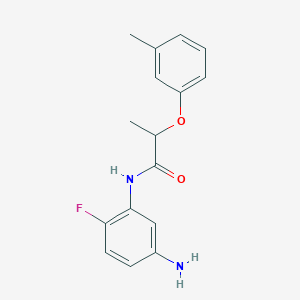
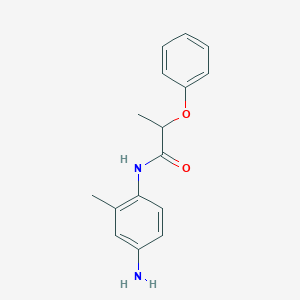
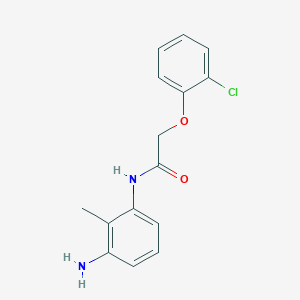

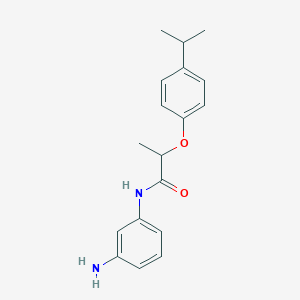
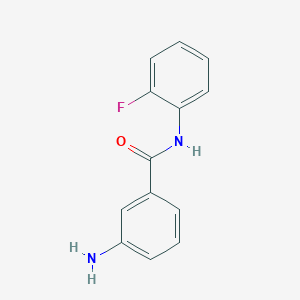

![1-[2-(2-Methylphenoxy)pyridin-3-YL]methanamine](/img/structure/B3174955.png)


